7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
7-(4-Bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with aromatic and aliphatic groups. Pyrrolo[2,3-d]pyrimidines are structurally analogous to purine nucleosides, making them biologically significant in drug discovery for cancer, antiviral, and kinase inhibition applications .
Properties
Molecular Formula |
C23H21BrN4 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H21BrN4/c24-18-9-11-19(12-10-18)28-15-20(17-7-3-1-4-8-17)21-22(25-16-26-23(21)28)27-13-5-2-6-14-27/h1,3-4,7-12,15-16H,2,5-6,13-14H2 |
InChI Key |
MRYGNNRJSTWDGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactionsThe piperidinyl group is then introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound belongs to the pyrrolopyrimidine family and features a pyrrolo[2,3-d]pyrimidine core with specific substitutions including a bromophenyl group and a piperidine moiety. These structural attributes enhance its biological activity, particularly as an inhibitor of adenosine kinase, which plays a crucial role in cellular signaling pathways.
Research indicates that 7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibits several important biological activities:
- Adenosine Kinase Inhibition : The compound acts as a potent inhibitor of adenosine kinase, leading to increased adenosine concentrations. This mechanism can modulate cellular excitability and reduce inflammation, making it potentially effective for pain management and inflammatory conditions .
- Anticancer Properties : Studies have shown that this compound inhibits kinases involved in cancer cell proliferation. Its ability to interfere with cellular signaling pathways suggests applications in cancer therapy, particularly for tumors that are resistant to conventional treatments .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate precursors followed by cyclization under acidic conditions. Ongoing research aims to optimize these synthetic methods for larger-scale production using continuous flow reactors .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Pain Management : In preclinical models, this compound demonstrated significant analgesic effects by modulating adenosine pathways. This suggests its utility in developing new analgesics for chronic pain conditions.
- Cancer Treatment : Research has shown that this compound can effectively inhibit specific kinases involved in cancer cell growth. For instance, studies on various cancer cell lines have indicated that it reduces cell viability and induces apoptosis through targeted inhibition of signaling pathways critical for tumor survival .
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Halogen Substituents : Bromine at position 7 (target compound) increases molecular weight and lipophilicity (logP = 6.75) compared to chlorine or fluorine analogs (logP = 4.90–5.82). Halogens may enhance target binding via hydrophobic or halogen-bond interactions .
- Position 4 Modifications : Piperidin-1-yl (target compound) and pyrrolidin-1-yl () substituents improve solubility over aryl groups (e.g., phenylpiperazine in ). Piperidine’s larger ring may enhance kinase selectivity .
Crystallographic and Conformational Analysis
- Crystal Packing : The target compound’s analogs (e.g., ) exhibit triclinic (P1) symmetry with pseudo-inversion centers. C–H···π interactions stabilize the lattice .
- Torsional Angles: Piperidin-1-yl substituents show minor puckering (ΔCremer-Pople parameters < 10°), favoring planar binding to kinase ATP pockets .
Biological Activity
7-(4-bromophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a detailed analysis of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique pyrrolo[2,3-d]pyrimidine core with multiple substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 397.29 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The primary mechanism of action for this compound involves the inhibition of specific kinase enzymes. This inhibition leads to alterations in various signaling pathways, particularly those related to inflammation and cancer cell proliferation.
Target Enzymes
- Adenosine Kinase (AK) : The compound acts as a potent inhibitor, increasing adenosine levels, which modulates cellular excitability and inflammation response .
- Receptor Tyrosine Kinases (RTKs) : It has shown inhibitory effects on kinases like VEGFR and EGFR, which are critical in cancer progression .
Antinociceptive and Anti-inflammatory Effects
Research indicates that this compound exhibits significant antinociceptive (pain-relieving) and anti-inflammatory properties. By inhibiting AK, it enhances adenosine signaling, which is crucial in reducing pain and inflammation at injury sites .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrrolopyrimidine compounds possess antimicrobial properties. The compound's derivatives have been tested against various pathogens, showing effective inhibition of biofilm formation and bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus .
Anticancer Properties
This compound has shown promise as an anticancer agent. It has been found to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies revealed that certain derivatives exhibited IC50 values as low as 7.1 µM against glioblastoma cell lines .
Case Studies
- Inhibition of Cancer Cell Growth : A study on a series of pyrrolopyrimidine derivatives indicated that compounds similar to this compound effectively inhibited the growth of U87 glioblastoma cells through selective kinase inhibition.
- Antimicrobial Evaluation : In a comparative study, derivatives were evaluated for their antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The results highlighted significant antimicrobial efficacy with potential applications in treating resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
